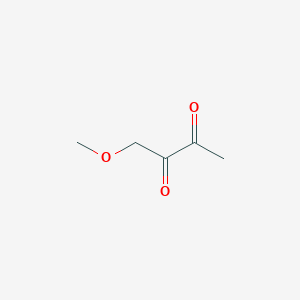

1-Methoxybutane-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Methoxybutane-2,3-dione, also known as diacetyl monoxime (DMO), is a chemical compound used in scientific research for various applications. DMO is a yellow crystalline solid that is soluble in water and organic solvents. It has a molecular formula of C6H11NO3 and a molecular weight of 145.16 g/mol.

Aplicaciones Científicas De Investigación

DMO is used in scientific research for various applications. One of the primary applications is in the determination of urea concentration in biological samples. DMO reacts with urea to form a yellow-colored complex that can be measured spectrophotometrically. This method is widely used in clinical and research laboratories for the diagnosis and monitoring of kidney function.

DMO is also used in the determination of creatinine concentration in biological samples. Creatinine reacts with DMO to form a purple-colored complex that can be measured spectrophotometrically. This method is used for the diagnosis and monitoring of kidney function.

Mecanismo De Acción

DMO reacts with urea and creatinine to form colored complexes that can be measured spectrophotometrically. The reaction mechanism involves the formation of a Schiff base between DMO and the amino group of urea or creatinine. The Schiff base then undergoes a condensation reaction to form a colored complex.

Biochemical and Physiological Effects

DMO does not have any known biochemical or physiological effects on living organisms. It is a non-toxic compound that is widely used in scientific research.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using DMO in lab experiments is its high specificity for urea and creatinine. This allows for accurate and precise measurements of these compounds in biological samples. DMO is also relatively inexpensive and easy to use.

One of the limitations of using DMO is its sensitivity to pH and temperature. The reaction between DMO and urea or creatinine is pH and temperature dependent. Therefore, it is important to maintain a constant pH and temperature during the reaction. Another limitation is the interference from other compounds in biological samples. Some compounds can interfere with the reaction between DMO and urea or creatinine, leading to inaccurate results.

Direcciones Futuras

For the use of DMO include the development of new methods for the determination of urea and creatinine and the application of DMO in the determination of other compounds in biological samples.

Métodos De Síntesis

DMO can be synthesized through the reaction of 1-Methoxybutane-2,3-dione with hydroxylamine hydrochloride in the presence of sodium hydroxide. The reaction produces DMO and sodium chloride as a byproduct. The synthesis method is simple and yields high purity DMO. The purity can be further enhanced through recrystallization.

Propiedades

Número CAS |

154741-31-8 |

|---|---|

Fórmula molecular |

C5H8O3 |

Peso molecular |

116.11 g/mol |

Nombre IUPAC |

1-methoxybutane-2,3-dione |

InChI |

InChI=1S/C5H8O3/c1-4(6)5(7)3-8-2/h3H2,1-2H3 |

Clave InChI |

AZDRNBKNCWPLMM-UHFFFAOYSA-N |

SMILES |

CC(=O)C(=O)COC |

SMILES canónico |

CC(=O)C(=O)COC |

Sinónimos |

2,3-Butanedione, 1-methoxy- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)